3,5,7-Trimethoxyflavone 3,5,7-Trimethoxyflavone Galangin 3,5,7-trimethyl ether is a trimethoxyflavone that is the 3,5,7-trimethyl ether derivative of galangin. It has a role as a plant metabolite. It is functionally related to a galangin.
3,5,7-Trimethoxyflavone is a natural product found in Boesenbergia rotunda, Kaempferia parviflora, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 26964-29-4
VCID: VC0536332
InChI: InChI=1S/C18H16O5/c1-20-12-9-13(21-2)15-14(10-12)23-17(18(22-3)16(15)19)11-7-5-4-6-8-11/h4-10H,1-3H3
SMILES: O=C1C(OC)=C(C2=CC=CC=C2)OC3=C1C(OC)=CC(OC)=C3
Molecular Formula: C18H16O5
Molecular Weight: 312.3 g/mol

3,5,7-Trimethoxyflavone

CAS No.: 26964-29-4

Cat. No.: VC0536332

Molecular Formula: C18H16O5

Molecular Weight: 312.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

3,5,7-Trimethoxyflavone - 26964-29-4

Specification

CAS No. 26964-29-4
Molecular Formula C18H16O5
Molecular Weight 312.3 g/mol
IUPAC Name 3,5,7-trimethoxy-2-phenylchromen-4-one
Standard InChI InChI=1S/C18H16O5/c1-20-12-9-13(21-2)15-14(10-12)23-17(18(22-3)16(15)19)11-7-5-4-6-8-11/h4-10H,1-3H3
Standard InChI Key CBTHKWVPSIGKMI-UHFFFAOYSA-N
SMILES O=C1C(OC)=C(C2=CC=CC=C2)OC3=C1C(OC)=CC(OC)=C3
Canonical SMILES COC1=CC2=C(C(=C1)OC)C(=O)C(=C(O2)C3=CC=CC=C3)OC
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3,5,7-Trimethoxyflavone belongs to the O-methylated flavonoid subclass, distinguished by three methoxy (-OCH3_3) groups attached to the flavone skeleton. Its systematic IUPAC name is 3,5,7-trimethoxy-2-phenylchromen-4-one, and its canonical SMILES representation is COC1=CC2=C(C(=C1)OC)C(=O)C(=C(O2)C3=CC=CC=C3)OC . The methoxy substitutions at positions 3, 5, and 7 enhance its lipophilicity, influencing its solubility and bioavailability .

Table 1: Key Chemical Properties of 3,5,7-Trimethoxyflavone

PropertyValue
Molecular FormulaC18H16O5\text{C}_{18}\text{H}_{16}\text{O}_5
Molecular Weight312.32 g/mol
CAS Registry Number26964-29-4
AppearanceWhite to pale yellow crystals
SolubilitySoluble in organic solvents (e.g., DMSO, ethanol); poorly soluble in water
Storage Conditions2–10°C in dry, dark conditions

Natural Occurrence and Extraction

This flavonoid is predominantly isolated from the rhizomes of Kaempferia parviflora (black ginger), a medicinal plant traditionally used in Southeast Asian folk medicine . Extraction protocols typically involve solvent-based methods using ethanol or methanol, followed by chromatographic purification to achieve ≥98% purity . The compound’s stability under reduced pressure and desiccated storage conditions makes it suitable for long-term research use .

Pharmacological Activities and Mechanisms

Antioxidant and Anti-Inflammatory Effects

3,5,7-Trimethoxyflavone demonstrates robust antioxidant activity, scavenging free radicals and mitigating oxidative stress in cellular models . Its anti-inflammatory properties are mediated through inhibition of tumor necrosis factor-alpha (TNF-α)-induced pathways. In human dermal fibroblasts, the compound suppresses TNF-α-triggered overexpression of matrix metalloproteinase-1 (MMP-1), a key enzyme implicated in extracellular matrix degradation and skin aging . By attenuating MMP-1 secretion, it preserves collagen integrity and ameliorates UV-induced skin damage .

Metabolic and Neuroprotective Applications

Research highlights its relevance in metabolic disorders, with proposed modulatory effects on lipid metabolism and insulin sensitivity . Additionally, its ability to cross the blood-brain barrier (albeit limited, as per ADMET predictions) suggests neuroprotective potential in neurodegenerative diseases like Alzheimer’s .

Mechanistic Insights: Molecular Targets and Pathways

Modulation of MMP-1 and TNF-α Signaling

In a landmark study by Lee et al. (2022), 3,5,7-Trimethoxyflavone reduced MMP-1 secretion by 40–60% in TNF-α-stimulated human dermal fibroblasts . This effect correlated with downregulation of mitogen-activated protein kinase (MAPK) and NF-κB pathways, both critical for inflammatory cytokine production . The compound’s methoxy groups may enhance its binding affinity to kinase domains, though precise structural interactions require elucidation .

Interaction With Heat Shock Proteins

Analogous to eupatilin, 3,5,7-Trimethoxyflavone may disrupt heat shock protein 90 (Hsp90)-IKK-γ complexes, thereby inhibiting IκB kinase (IKK) activation and subsequent NF-κB translocation . This mechanism, observed in intestinal epithelial cells, could extrapolate to other tissues, positioning the compound as a broad-spectrum anti-inflammatory agent .

Research Findings and Clinical Relevance

In Vitro and Preclinical Studies

  • Skin Health: Lee et al. (2022) demonstrated that 10 µM 3,5,7-Trimethoxyflavone restored collagen synthesis in UV-irradiated fibroblasts by 35%, highlighting its cosmeceutical potential .

  • Bioavailability: ADMET profiling via admetSAR 2.0 predicts 99% human intestinal absorption but moderate blood-brain barrier penetration (65% probability) . Its high Caco-2 permeability (88%) supports oral administration feasibility .

Table 2: ADMET Profile of 3,5,7-Trimethoxyflavone

ParameterPredictionProbability (%)
Human Intestinal AbsorptionHigh99.01
Blood-Brain Barrier PenetrationLow65.00
Hepatotoxicity (BSEP Inhibition)Moderate76.22
CYP3A4 InhibitionLikely61.38

Applications and Future Directions

Nutraceutical and Pharmaceutical Development

The compound’s antioxidant and anti-inflammatory properties position it as a candidate for skincare formulations targeting photoaging and dermatitis . In nutraceuticals, it could complement therapies for metabolic syndromes, though clinical trials are needed to validate efficacy .

Challenges and Research Opportunities

  • Structural Optimization: Enhancing water solubility through glycosylation or nanoencapsulation could improve therapeutic applicability.

  • In Vivo Validation: Current data rely heavily on in vitro models; animal studies are essential to assess pharmacokinetics and toxicity.

  • Clinical Trials: Prioritize Phase I trials to establish safety profiles in humans.

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